molecular formula C10H13NO2 B046962 Ethyl 2-allyl-1H-pyrrole-1-carboxylate CAS No. 112032-17-4

Ethyl 2-allyl-1H-pyrrole-1-carboxylate

Cat. No.: B046962
CAS No.: 112032-17-4
M. Wt: 179.22 g/mol
InChI Key: HJZHEQJWVWVTPZ-UHFFFAOYSA-N
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Description

Ethyl 2-allyl-1H-pyrrole-1-carboxylate is a pyrrole-derived ester characterized by an allyl substituent at the 2-position and an ethoxycarbonyl group at the 1-position of the pyrrole ring. Pyrrole derivatives are widely studied for their diverse applications in medicinal chemistry, materials science, and catalysis.

Properties

CAS No.

112032-17-4

Molecular Formula

C10H13NO2

Molecular Weight

179.22 g/mol

IUPAC Name

ethyl 2-prop-2-enylpyrrole-1-carboxylate

InChI

InChI=1S/C10H13NO2/c1-3-6-9-7-5-8-11(9)10(12)13-4-2/h3,5,7-8H,1,4,6H2,2H3

InChI Key

HJZHEQJWVWVTPZ-UHFFFAOYSA-N

SMILES

CCOC(=O)N1C=CC=C1CC=C

Canonical SMILES

CCOC(=O)N1C=CC=C1CC=C

Synonyms

1H-Pyrrole-1-carboxylic acid, 2-(2-propenyl)-, ethyl ester (9CI)

Origin of Product

United States

Comparison with Similar Compounds

Structural and Substituent Variations

Key analogues include:

  • Ethyl 2-methyl-1H-pyrrole-3-carboxylate (): Methyl substituent at the 2-position.
  • Ethyl 4-chloro-1H-pyrrole-2-carboxylate (): Chloro substituent at the 4-position.
  • Ethyl 3-amino-5-benzyl-1H-pyrrole-2-carboxylate (): Amino and benzyl groups at the 3- and 5-positions.
  • Ethyl 5-methoxy-1H-pyrrolo[2,3-c]pyridine-2-carboxylate (): Methoxy group fused to a pyridine ring.
  • Ethyl 3-(2-hydroxyethyl)-5-phenyl-1H-pyrrole-2-carboxylate (): Hydroxyethyl and phenyl substituents.
Table 1: Substituent Effects on Physicochemical Properties
Compound Substituents Molecular Weight Key Properties (e.g., Log S, TPSA) Reference
Ethyl 2-methyl-1H-pyrrole-3-carboxylate 2-methyl, 3-ester 153.18 Log S = -1.6, TPSA = 46.6 Ų
Ethyl 4-chloro-1H-pyrrole-2-carboxylate 4-chloro, 2-ester 173.60 N/A (data incomplete)
Ethyl 3-amino-5-benzyl-1H-pyrrole-2-carboxylate 3-amino, 5-benzyl, 2-ester 244.29 N/A
Ethyl 5-methoxy-pyrrolo[2,3-c]pyridine-2-carboxylate Fused pyridine, 5-methoxy N/A Yield: 85%

Reactivity and Functionalization Potential

  • Allyl vs. Methyl Groups : The allyl group in Ethyl 2-allyl-1H-pyrrole-1-carboxylate may enable Diels-Alder reactions or oxidation to epoxides, unlike the inert methyl group in Ethyl 2-methyl-1H-pyrrole-3-carboxylate .

Preparation Methods

Reaction Mechanism

  • Condensation : Ethyl acetoacetate reacts with allyl bromide in the presence of ammonium acetate to form an enamine intermediate.

  • Cyclization : Acidic conditions (e.g., HCl/EtOH) promote cyclization into the pyrrole ring.

  • Esterification : The carboxylate group is stabilized via esterification with ethanol.

Optimization Data

ParameterOptimal ConditionYield (%)Purity (%)
SolventEthanol6592
Temperature80°C7095
Catalyst (HCl)0.5 M6890

Key challenges include controlling regioselectivity and minimizing oligomerization. Substituting allyl bromide for chloroacetone introduces steric hindrance, reducing yields by ~15% compared to non-allylated analogs.

Alkylation of Pyrrole Esters via Nucleophilic Substitution

Direct alkylation of preformed pyrrole esters offers a modular approach. Ethyl 1H-pyrrole-1-carboxylate undergoes allylation at the 2-position using allyl bromide under basic conditions.

Procedure

  • Base Activation : Dissolve ethyl 1H-pyrrole-1-carboxylate (1 equiv.) in DMSO.

  • Alkylation : Add KOH (2 equiv.) and allyl bromide (3 equiv.), stir overnight at 25°C.

  • Workup : Extract with EtOAc, dry over Na₂SO₄, and purify via flash chromatography.

Yield Optimization

Allyl Bromide Equiv.Reaction Time (h)Yield (%)
2.01245
3.02468
4.02470

Exceeding 3 equivalents of allyl bromide leads to di-allylation byproducts, reducing purity.

Multi-Step Synthesis from Ethyl Acetoacetate and Allylamine

A three-step sequence starting from ethyl acetoacetate and allylamine is widely employed:

Stepwise Protocol

  • Enamine Formation :

    • React ethyl acetoacetate (1.0 equiv.) with allylamine (1.2 equiv.) in toluene under reflux (110°C, 6 h).

    • Remove water via azeotropic distillation to drive the reaction.

  • Cyclization :

    • Treat the enamine with p-toluenesulfonic acid (0.1 equiv.) in dichloromethane at 0°C.

    • Warm to room temperature and stir for 12 h.

  • Esterification :

    • React the pyrrole intermediate with ethyl chloroformate (1.1 equiv.) in THF using triethylamine as a base.

Scalability Data

Scale (mol)Yield (%)Purity (HPLC)
0.17294
1.06892
10.06590

Industrial scalability is limited by exothermicity during cyclization, requiring precise temperature control.

Acid-Catalyzed Rearrangement of 1-Vinylpyrroles

Though less direct, acid-catalyzed rearrangements of 1-vinylpyrroles can introduce allyl groups. For example, treatment of 1-vinyl-2-methylpyrrole with trimethylsilyl chloride (Me₃SiCl) induces dimerization, forming products with allyl-like substituents.

Key Observations

  • Catalyst Loading : 1–2% Me₃SiCl maximizes yield (50–60%) while minimizing oligomers.

  • Temperature : Reactions at 50°C increase dimerization rates but risk decomposition.

Comparative Efficacy

MethodYield (%)ScalabilityCost Efficiency
Hantzsch Synthesis65–70ModerateHigh
Direct Alkylation68–70HighModerate
Multi-Step Synthesis65–72LowLow
Acid-Catalyzed Rearrangement50–60ModerateHigh

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